7-Chloro-5-nitro-1,3-benzoxazol-2-amine

Description

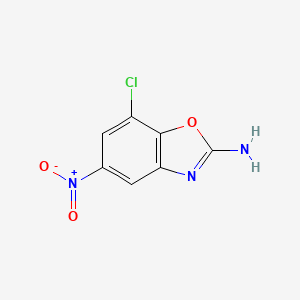

7-Chloro-5-nitro-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a chloro substituent at position 7 and a nitro group at position 5 on the benzoxazole core (Figure 1). Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

7-chloro-5-nitro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(12)13)2-5-6(4)14-7(9)10-5/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZMLKNBVLXHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and nitrated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

Reduction: 7-Chloro-5-amino-1,3-benzoxazol-2-amine as the major product.

Oxidation: Oxidized benzoxazole derivatives, although these reactions are less frequently studied.

Scientific Research Applications

7-Chloro-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzoxazole derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the development of specialty chemicals and materials, including dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazole ring can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine, highlighting substituent positions, molecular data, and biological activities:

Key Observations:

Nitro Groups: Nitro substitution (e.g., 5-Chloro-6-nitro analog) introduces polarity, which may improve solubility but reduce membrane permeability . Alkyl/Aryl Modifications: N,N-Diethyl groups (e.g., in N,N-Diethyl-1,3-benzoxazol-2-amine) increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Nitro and chloro derivatives show promise in antimicrobial and enzyme inhibition contexts . Complex analogs with fused heterocycles (e.g., quinoline in ) exhibit targeted kinase inhibition, suggesting versatility in therapeutic applications .

Synthetic Accessibility :

Q & A

Q. Basic

- NMR Spectroscopy : ¹³C NMR (DMSO-d₆) identifies aromatic carbons (δ 160–112 ppm) and nitro/amine functionalities, with distinct shifts for chlorine-substituted carbons .

- LC-MS/ESI : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z ~295) and detects impurities .

- HPLC : Dual-column analysis (C4 and C18) ensures >99% purity; retention times (e.g., 14.3 min on C4) validate reproducibility .

How can researchers resolve contradictions in spectral data, such as unexpected peaks in NMR?

Q. Advanced

- By-product analysis : Unreacted intermediates (e.g., imines or halogenated precursors) may produce additional signals. Use preparative TLC or column chromatography to isolate impurities .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals; for example, NOESY can clarify spatial proximity of nitro and chlorine groups .

- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., confirming nitro group position via unit cell parameters: a = 9.440 Å, b = 3.739 Å, c = 19.737 Å) .

What computational methods can predict the molecular interactions of this compound?

Q. Advanced

- Molecular docking : Utilize crystal structure data (monoclinic P2₁/n space group, β = 101.67°) to model ligand-receptor binding .

- DFT calculations : Optimize geometry using software (e.g., Gaussian) to study electronic effects of nitro and chloro substituents on aromatic ring reactivity.

- Solubility prediction : COSMO-RS models estimate solubility in solvents like EtOAc or DMSO, critical for biological assay design .

How can derivatization strategies improve analytical detection of this compound?

Q. Advanced

- CNBF derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form fluorescent adducts, enhancing sensitivity in HPLC-UV/Vis or LC-MS .

- Fluorescent tagging : Use NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) to label amine groups for trace-level detection in biochemical assays .

What are the key considerations in designing a purification protocol for this compound?

Q. Basic

- Solvent selection : Toluene for reaction, EtOAc for extraction, and diethyl ether for recrystallization minimize polar impurities .

- Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate nitro-substituted by-products .

- Crystallization : Slow cooling in ether yields high-purity crystals (>99% by HPLC) .

How can thermal stability and decomposition pathways be analyzed?

Q. Advanced

- TGA/DSC : Measure decomposition onset temperature (e.g., ~200°C) and enthalpy changes. Correlate with mass loss profiles .

- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., NO₂, HCl) under inert atmospheres.

- In situ XRD : Monitor phase transitions during heating to link structural changes to thermal events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.